molecular formula C16H21N5O B6521161 N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide CAS No. 1798538-99-4

N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Cat. No. B6521161
CAS RN: 1798538-99-4
M. Wt: 299.37 g/mol
InChI Key: JHDYLAIEHDEHDX-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide (PPC) is a synthetic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. PPC has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been used in laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties and has been studied for its potential use in the treatment of a variety of diseases. In biochemistry, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been studied for its potential use as a substrate in enzyme-catalyzed reactions and as a catalyst in organic synthesis. In pharmacology, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been studied for its potential use as a drug, including its potential use as an anticonvulsant, an anti-anxiety agent, and an anti-depressant.

Mechanism of Action

N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to act on a variety of targets in the body, including the central nervous system, the cardiovascular system, and the immune system. In the central nervous system, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to act on the GABAergic system, the serotonergic system, and the dopaminergic system. In the cardiovascular system, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to act on the renin-angiotensin system and the nitric oxide system. In the immune system, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to act on the Toll-like receptor 4 pathway and the NF-κB pathway.
Biochemical and Physiological Effects
N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to have a variety of biochemical and physiological effects. In the central nervous system, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to have anxiolytic, anticonvulsant, and antidepressant effects. In the cardiovascular system, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to have anti-hypertensive and anti-arrhythmic effects. In the immune system, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage of N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is that it is relatively easy to synthesize, making it an attractive choice for use in laboratory experiments. Additionally, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has been found to have a wide range of biological activities, making it a useful tool for studying the biochemical and physiological effects of various compounds. However, N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide also has several limitations for use in laboratory experiments, including its relatively high cost and its potential toxicity at high doses.

Future Directions

There are a number of potential future directions for research involving N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide. These include further research into its potential use as a drug, including its potential use as an anticonvulsant, an anti-anxiety agent, and an anti-depressant. Additionally, further research into the biochemical and physiological effects of N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide could lead to a better understanding of its potential therapeutic applications. Additionally, further research into the synthesis of N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the mechanism of action of N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide could lead to the development of novel therapeutic agents.

Synthesis Methods

N-(2-phenylethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can be synthesized through a variety of methods, including a one-pot synthesis, a two-step synthesis, and a three-step synthesis. The one-pot synthesis involves the reaction of a phenyl-substituted piperidine carboxylic acid and a 1H-1,2,3-triazole in the presence of an alkali metal hydroxide or an amine. The two-step synthesis involves the reaction of a phenyl-substituted piperidine carboxylic acid and a 1H-1,2,3-triazole in the presence of an amine followed by the reaction of the resulting product with hydrochloric acid. The three-step synthesis involves the reaction of a phenyl-substituted piperidine carboxylic acid and a 1H-1,2,3-triazole in the presence of an amine followed by the reaction of the resulting product with an alkali metal hydroxide or an amine and then the reaction of the resulting product with hydrochloric acid.

properties

IUPAC Name

N-(2-phenylethyl)-4-(triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-11-7-15(8-12-20)21-13-10-18-19-21/h1-5,10,13,15H,6-9,11-12H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDYLAIEHDEHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

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